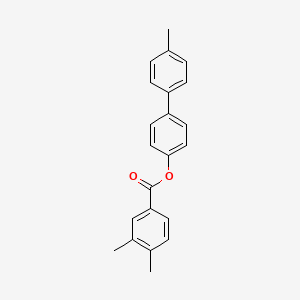
4'-Methylbiphenyl-4-yl 3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is an organic compound with the molecular formula C22H20O2 It is a derivative of biphenyl and benzoate, characterized by the presence of methyl groups on both the biphenyl and benzoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate typically involves the esterification of 4’-Methylbiphenyl-4-yl alcohol with 3,4-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the biphenyl and benzoate rings can be oxidized to form corresponding carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperature conditions.
Major Products
Oxidation: Formation of 4’-Methylbiphenyl-4-carboxylic acid and 3,4-dimethylbenzoic acid.
Reduction: Formation of 4’-Methylbiphenyl-4-yl alcohol and 3,4-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate.
Aplicaciones Científicas De Investigación
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers, due to its rigid biphenyl structure.
Mecanismo De Acción
The mechanism of action of 4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate interactions with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups on both phenyl rings.
3,4-Dimethylbenzoic acid: A benzoic acid derivative with methyl groups on the benzene ring.
4’-Methylbiphenyl-4-yl benzoate: An ester of 4’-Methylbiphenyl-4-yl alcohol and benzoic acid.
Uniqueness
4’-Methylbiphenyl-4-yl 3,4-dimethylbenzoate is unique due to the combination of its biphenyl and benzoate structures, each bearing methyl groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C22H20O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[4-(4-methylphenyl)phenyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C22H20O2/c1-15-4-7-18(8-5-15)19-10-12-21(13-11-19)24-22(23)20-9-6-16(2)17(3)14-20/h4-14H,1-3H3 |
Clave InChI |
IJUILGIAJWLGNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)



![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699194.png)
![(4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699199.png)

![(4Z)-4-[(4-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B11699211.png)
![Ethanone, 1-[4-(4-dimethylaminobenzylidenamino)phenyl]-](/img/structure/B11699218.png)
![[5-(2,4-Dichloro-phenyl)-furan-2-yl]-morpholin-4-yl-methanethione](/img/structure/B11699225.png)
